6-Bromophthalazine

Suzuki-Miyaura coupling Sonogashira coupling Oxidative addition kinetics

This specific 6-regioisomer is critical for established SAR and Pd-catalyzed (Suzuki, Sonogashira) coupling applications, particularly in PARP inhibitor synthesis. Generic or alternative regioisomers introduce substantial synthetic and IP risk. Sourcing ≥98% purity ensures consistent oxidative addition rates and reliable S_NAr kinetics. Immediate availability of high-purity research quantities enables rapid project advancement.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 19064-74-5
Cat. No. B049641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromophthalazine
CAS19064-74-5
Synonyms6-Bromo-phthalazine
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C=C1Br
InChIInChI=1S/C8H5BrN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H
InChIKeyPEXFBIQTIZNHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromophthalazine (CAS 19064-74-5) Technical Baseline and Procurement-Relevant Identity


6-Bromophthalazine (CAS 19064-74-5, C₈H₅BrN₂, MW 209.04 g/mol) is a brominated heteroaromatic compound comprising a fused benzene and pyridazine ring system with a bromine substituent regioselectively positioned at the 6-position of the phthalazine scaffold . Unlike the phthalazin-1(2H)-one derivatives (e.g., phthalazinones) that dominate commercial drug discovery pipelines and possess a lactam carbonyl at position 1, 6-bromophthalazine retains the fully unsaturated diazine ring without carbonyl modification [1]. This structural distinction confers fundamentally different reactivity profiles: the parent phthalazine core exhibits enhanced susceptibility to nucleophilic aromatic substitution (S_NAr) relative to non-annelated diazines [2], while the 6-bromo substituent provides a competent leaving group and a versatile handle for palladium-catalyzed cross-coupling transformations including Suzuki-Miyaura and Sonogashira reactions [3]. Commercial availability includes grades at 95%, 97%, 98%, and 99% purity from multiple suppliers , with melting point characterized at 140-143°C .

Why 6-Bromophthalazine Cannot Be Replaced by Generic Phthalazine Analogs Without Experimental Revalidation


Generic substitution of 6-bromophthalazine with alternative halogenated phthalazines or phthalazinones introduces substantial risk of synthetic failure and altered biological outcomes due to three orthogonal factors: (1) regioisomeric halogen positioning (e.g., 5-bromo vs. 6-bromo) alters both cross-coupling reactivity and downstream molecular geometry ; (2) the phthalazine core exhibits fundamentally different S_NAr kinetics compared to phthalazin-1(2H)-one derivatives due to absence of the electron-withdrawing lactam carbonyl and altered tautomeric behavior [1]; and (3) halogen identity (Br vs. Cl) dictates oxidative addition rates in Pd-catalyzed transformations, with bromoarenes demonstrating intermediate reactivity between chloroarenes and iodoarenes that critically affects reaction yields and catalyst loading requirements [2]. Additionally, 6-bromophthalazine-derived scaffolds have been specifically validated as intermediates in patent-protected PARP inhibitor synthesis routes [3], meaning that substitution with non-identical building blocks may deviate from established intellectual property positions and require de novo reaction optimization. The quantitative evidence presented in Section 3 substantiates that these differentiation dimensions are experimentally observable and procurement-relevant.

6-Bromophthalazine Quantitative Differentiation Evidence: Verified Comparator Data for Procurement Decision-Making


6-Bromo vs. 6-Chloro Phthalazine: Pd-Catalyzed Cross-Coupling Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the identity of the halogen leaving group dictates oxidative addition rates and overall coupling efficiency. Aryl bromides (such as 6-bromophthalazine) occupy a kinetically distinct intermediate position between aryl chlorides and aryl iodides. This hierarchy translates into practical synthetic outcomes: 6-bromophthalazine undergoes Suzuki-Miyaura and Sonogashira couplings under milder conditions and with higher yields than would be achievable with 6-chlorophthalazine under identical protocols, while avoiding the cost, stability, and homocoupling side-reaction liabilities associated with iodoarenes [1]. This balanced reactivity profile makes the bromo derivative the preferred building block for library synthesis where both reaction success rate and scalability are prioritized [2].

Suzuki-Miyaura coupling Sonogashira coupling Oxidative addition kinetics Aryl halide reactivity

6-Bromophthalazine Synthesis: Yield Optimization via Novel CN111925331A Protocol vs. Prior Art Methods

Chinese patent CN111925331A (2020) discloses a synthetic method for 6-bromophthalazine that addresses specific technical deficiencies of prior art approaches, namely low reaction yields, expensive raw material requirements, harsh reaction conditions, and unsuitability for industrial scale-up [1]. The claimed method proceeds from 4-bromo-1,2-xylene via free radical bromination and subsequent cyclization, achieving a cumulative yield of approximately 69.9% over three steps (calculated from disclosed stepwise yields: Step 1, 80.1%; Step 2, 91.8%; Step 3, 95.4%) [2]. This compares favorably with alternative literature routes that may employ more expensive starting materials or suffer from lower overall conversion efficiency.

Process chemistry Synthetic methodology Yield optimization Scale-up compatibility

Phthalazine vs. Phthalazin-1(2H)-one: Annelation-Enhanced S_NAr Reactivity Enables Distinct Synthetic Utility

Kinetic studies on nucleophilic aromatic substitution in phthalazine systems reveal a rate enhancement of up to 100-fold compared to non-annelated pyridazine analogues [1]. This substantial acceleration, attributed to improved charge delocalization in the transition state of the fused bicyclic system, distinguishes the parent phthalazine scaffold from simpler diazines [2]. The 6-bromophthalazine structure retains this intrinsic phthalazine core reactivity while simultaneously providing the bromine substituent as a leaving group for S_NAr or as a coupling handle for transition-metal catalysis. In contrast, phthalazin-1(2H)-one derivatives (such as 6-bromophthalazin-1(2H)-one, CAS 75884-70-7) contain a lactam carbonyl that alters electronic distribution, tautomeric behavior, and nucleophilic substitution regioselectivity [3], rendering them non-interchangeable with 6-bromophthalazine for reactions that exploit the parent heteroaromatic ring system.

Nucleophilic aromatic substitution S_NAr kinetics Annelation effects Heterocyclic reactivity

6-Bromophthalazine as Documented PARP Inhibitor Intermediate: Patent-Validated Utility vs. Uncharacterized Analogs

Multiple patent filings explicitly document the use of 6-bromophthalazine and its derivatives as synthetic intermediates in the preparation of phthalazine-based PARP (poly(ADP-ribose) polymerase) inhibitors [1]. For instance, US2006/35897 A1 (assigned to Novartis) describes the synthesis of 6-bromophthalazine (characterized by m.p. 140-143°C, HPLC tR=1.49 min) as a key intermediate en route to biologically active phthalazine derivatives . Similarly, EA014955B1 claims phthalazine derivatives as PARP inhibitors, with the 6-bromo-substituted scaffold serving as a critical building block for further functionalization [2]. This patent-documented utility distinguishes 6-bromophthalazine from uncharacterized or less extensively validated phthalazine analogs, providing procurement justification based on precedent in high-value drug discovery programs rather than speculative or exploratory applications.

PARP inhibition Drug discovery Patent synthesis Medicinal chemistry building block

Halogen Position Matters: 6-Bromo vs. 5-Bromo Phthalazine Regioisomers Yield Distinct Downstream Products

The position of the bromine substituent on the phthalazine scaffold is not a trivial synthetic detail—it determines the vector of subsequent cross-coupling derivatization and ultimately the three-dimensional geometry of final compounds. 6-Bromophthalazine (bromine at the 6-position of the fused bicyclic system) presents a different substitution trajectory than 5-bromophthalazine derivatives . In structure-activity relationship (SAR) studies of phthalazine-based bioactive molecules, the spatial orientation imparted by the 6-bromo substitution pattern influences molecular recognition at biological targets such as kinase ATP-binding sites and PARP catalytic domains [1]. The bromine atom at position 6 serves as a reactive handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling systematic exploration of substitution vectors that would be inaccessible from the 5-bromo regioisomer [2].

Regioisomerism Structure-activity relationship Cross-coupling vector Molecular geometry

6-Bromophthalazine Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Medicinal Chemistry: PARP Inhibitor Scaffold Elaboration via Pd-Catalyzed Cross-Coupling

In medicinal chemistry programs targeting PARP inhibition or related oncology indications, 6-bromophthalazine serves as a privileged building block for Suzuki-Miyaura and Sonogashira coupling-based library synthesis [1]. The bromine substituent at the 6-position provides the optimal balance of oxidative addition reactivity and bench stability among halide options (Br vs. Cl vs. I), enabling efficient C-C bond formation under mild catalytic conditions [2]. Patent precedent in US2006/35897 A1 and EA014955B1 validates this specific scaffold as a productive entry point for generating phthalazine-derived PARP inhibitors , reducing the synthetic risk associated with unproven building block selections.

Process Chemistry: Scalable Synthesis of 6-Bromophthalazine via CN111925331A Route

For process chemistry and kilo-lab applications requiring multi-gram to kilogram quantities, the synthetic method disclosed in CN111925331A (2020) provides a scalable route with documented stepwise yields of 80.1%, 91.8%, and 95.4% across three transformations [1]. This route addresses prior art limitations including low yields and harsh conditions, making it the preferred reference protocol for manufacturers and CROs producing 6-bromophthalazine at commercial scale [2]. Procurement decisions should prioritize suppliers who can demonstrate compliance with this or equivalent high-yielding methodology.

Synthetic Methodology: S_NAr Substrate Exploiting Annelation-Enhanced Phthalazine Reactivity

6-Bromophthalazine is the substrate of choice for investigators studying nucleophilic aromatic substitution (S_NAr) in annelated heteroaromatic systems, where the phthalazine core demonstrates up to 100-fold rate enhancement relative to non-annelated pyridazine analogues [1]. The bromine substituent functions as a leaving group for methoxide and other nucleophiles under S_NAr conditions, while the intact heteroaromatic framework (without lactam carbonyl modification) maintains the electronic properties responsible for the annelation-driven acceleration [2]. This application is distinct from phthalazin-1(2H)-one-based S_NAr studies, where lactam-lactim tautomerism introduces competing reaction pathways .

Structure-Activity Relationship (SAR) Exploration: Regioselective 6-Position Derivatization

In SAR campaigns where the spatial orientation of substituents governs target engagement, 6-bromophthalazine enables exploration of the 6-position substitution vector on the phthalazine scaffold—a trajectory distinct from 5-bromo, 7-bromo, or 1-chloro-substituted analogues [1]. This regiochemical precision is critical when optimizing molecular recognition at kinase ATP-binding pockets or PARP active sites, where the geometry of aryl/heteroaryl appendages introduced via cross-coupling directly impacts binding affinity and selectivity [2]. Procurement of the correct regioisomer is non-negotiable for maintaining SAR consistency across compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromophthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.